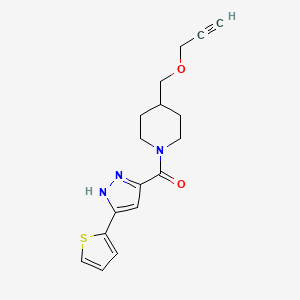

(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Description

The compound "(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone" features a hybrid structure combining a piperidine ring modified with a propargyloxy methyl group and a pyrazole moiety substituted with a thiophene ring. The propargyloxy group may confer unique electronic or steric properties, influencing solubility, metabolic stability, or target binding compared to related analogs.

Properties

IUPAC Name |

[4-(prop-2-ynoxymethyl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-9-22-12-13-5-7-20(8-6-13)17(21)15-11-14(18-19-15)16-4-3-10-23-16/h1,3-4,10-11,13H,5-9,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBCANLRHCRYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , identified by CAS number 1296890-27-1, is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 329.4 g/mol. The structure features a piperidine ring substituted with a propynyl ether and a pyrazole moiety, which are known to influence its biological activity.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antitumor Activity : The presence of the pyrazole ring is associated with various anticancer properties. Pyrazole derivatives have been shown to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving the inhibition of key oncogenic pathways such as Ras signaling and Na+/K+-ATPase activity .

- Anti-inflammatory Effects : Many pyrazole derivatives display anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Antimicrobial Properties : Compounds structurally related to this compound have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and mechanisms:

In Vitro Studies

A study on related pyrazole compounds demonstrated significant growth inhibition in cancer cell lines, including glioma cells. The compounds showed enhanced activity compared to standard treatments, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity against specific targets.

- Piperidine Modifications : Alterations in the piperidine ring can significantly impact pharmacokinetics and receptor binding affinity .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Anticancer Activity :

A compound similar to the target was tested in vitro against glioma cells, showing an IC50 value significantly lower than that of standard chemotherapeutics. This suggests that modifications to the piperidine and pyrazole components may enhance anticancer efficacy. -

Case Study on Anti-inflammatory Potential :

Another study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes in vitro, revealing that certain substitutions led to IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in the development of new materials and chemical processes, particularly in the creation of functionalized polymers and catalysts.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related pyrazole derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results comparable to standard antibiotics .

- Anticancer Activity : The compound's structure suggests potential interactions with cancer-related molecular targets. Preliminary studies indicate that similar compounds may inhibit oncogenic pathways, providing a basis for further investigation into their use as anticancer agents .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in various diseases:

- Neurological Disorders : The piperidine moiety is known for its neuroactive properties, making it a candidate for research into treatments for disorders such as anxiety and depression.

- Inflammatory Diseases : Pyrazole derivatives have shown anti-inflammatory effects in vitro, suggesting that this compound could be developed into an anti-inflammatory drug .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : The target compound’s piperidine ring (saturated six-membered ring with one nitrogen) contrasts with piperazine derivatives (two nitrogen atoms), which may alter hydrogen-bonding capacity or basicity .

- Thiophene in the target compound and Compound 21 may improve lipophilicity versus benzothiazole analogs .

- Linker Diversity: The methanone linker in the target compound provides rigidity, whereas butanone chains (e.g., in ) offer flexibility, which could influence binding pocket accommodation.

Physicochemical and Bioactivity Comparisons

Hypothetical properties based on structural analogs:

Bioactivity Trends :

- Thiophene-containing compounds (target, Compound 21) are associated with kinase inhibition or anti-inflammatory activity due to aromatic π-π interactions .

- Pyrazole-thiophene hybrids (target) may show improved selectivity over benzothiazole analogs, as seen in studies where thiophene’s smaller size reduces off-target binding .

Research Implications and Gaps

While structural analogs provide insights, specific data on the target compound’s bioactivity, toxicity, and pharmacokinetics remain unavailable. Future studies should prioritize:

Experimental determination of LogP, solubility, and metabolic stability.

In vitro assays comparing target binding affinity with Compound 21 and benzothiazole analogs.

Crystallographic studies (e.g., using SHELX ) to resolve interactions with biological targets.

Q & A

Q. What are the typical synthetic routes for preparing (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone?

Methodological Answer: The synthesis involves multi-step reactions:

Piperidine Functionalization : Introduce the propargyloxymethyl group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or TBTU ().

Pyrazole-Thiophene Coupling : React 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with the functionalized piperidine using coupling reagents (e.g., HOBt, TBTU) in DMF or THF at 0–25°C ().

Methanone Formation : Employ Friedel-Crafts acylation or carbonylative cross-coupling to link the piperidine and pyrazole-thiophene moieties ().

Key Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) ().

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and propargyloxy groups. For example, thiophene protons resonate at δ 6.8–7.5 ppm ().

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₀N₂O₂S: 340.12) and detects fragmentation patterns ().

- HPLC : Assess purity (>95% by reverse-phase C18 column, MeOH/H₂O mobile phase) ().

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

Methodological Answer:

- X-ray Crystallography : Resolves ambiguity in pyrazole-thiophene orientation (e.g., dihedral angles between rings) ().

- Dynamic NMR : Detects rotational barriers in the methanone linker at variable temperatures (e.g., coalescence temperature analysis) ().

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate tautomeric forms ().

Q. What strategies mitigate instability of the propargyloxy group during synthesis?

Methodological Answer:

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed hydrolysis ().

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize side reactions ().

- Protecting Groups : Temporarily mask the alkyne with TMS (trimethylsilyl) groups, removed post-synthesis via fluoride ions ().

Q. How can retrosynthetic analysis simplify the design of novel analogs?

Methodological Answer:

- Disconnections : Break the molecule into (a) 4-(propargyloxymethyl)piperidine and (b) 3-(thiophen-2-yl)pyrazole-5-carbonyl fragments ().

- Modular Synthesis : Replace the thiophene with other heterocycles (e.g., furan, ) or vary the piperidine substituents (e.g., ethoxy vs. methoxy, ).

Q. How do structural variations impact biological activity?

Structure-Activity Relationship (SAR) Insights :

| Modification | Biological Impact | Evidence |

|---|---|---|

| Thiophene → Furan | Reduced antimicrobial activity | |

| Propargyloxy → Ethoxy | Improved metabolic stability | |

| Piperidine N-substitution | Enhanced binding to kinase targets |

Methodology : Test analogs in enzyme inhibition assays (e.g., kinase panels) and ADMET profiling (e.g., microsomal stability) ().

Q. What computational tools predict the compound’s drug-likeness?

Methodological Answer:

- Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), H-bond donors/acceptors ().

- SwissADME : Predict bioavailability, BBB permeability, and CYP450 interactions ().

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase, PDB: 1M17) using AutoDock Vina ().

Q. How to address low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for Sonogashira couplings ().

- Solvent Optimization : Use DMF for polar intermediates or toluene for hydrophobic systems ().

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30min at 100°C ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.